N-(furan-2-ylmethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S3/c25-16(20-12-14-3-1-9-27-14)13-29-19-22-21-18(30-19)24-7-5-23(6-8-24)17(26)11-15-4-2-10-28-15/h1-4,9-10H,5-8,11-13H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMAWFSDDNQEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound with a complex structure that suggests potential biological activities. This article reviews its biological activity based on available research findings, including synthesis methods, pharmacological effects, and relevant case studies.
1. Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Thiophene ring : Contributes to the compound's electronic properties and biological activity.
- Piperazine moiety : Often associated with psychoactive properties and used in various therapeutic agents.
- Thiadiazole group : Recognized for its antimicrobial and anticancer activities.
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 398.55 g/mol.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiophene-acetyl piperazine derivative : This step involves coupling thiophene derivatives with piperazine under acidic conditions.
- Thiadiazole synthesis : The incorporation of the thiadiazole ring is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Final coupling reaction : The furan moiety is introduced via a nucleophilic substitution reaction, resulting in the final product.
3.1 Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
3.2 Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Apoptosis induction via caspase activation |
| MCF7 | 15.0 | Cell cycle arrest at G0/G1 phase |
3.3 Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in experimental models . This activity could be beneficial in treating conditions like arthritis and other inflammatory disorders.
4.1 In Vivo Studies
In vivo studies using rodent models have indicated that the compound significantly reduces tumor size in xenograft models of human cancers when administered at doses of 10 mg/kg body weight .
4.2 Clinical Relevance
While clinical trials are yet to be initiated for this specific compound, its structural analogs have entered Phase I trials for various cancers due to similar biological activities .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Piperazine Modifications : The target compound’s thiophen-2-yl acetyl group distinguishes it from analogs with fluorobenzoyl (), tolyloxy (), or furan-carbonyl () substituents. Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to fluorine or methyl groups .
- Acetamide Side Chain : The furan-2-ylmethyl group in the target compound contrasts with simpler alkyl or aryl groups in analogs. Furan’s oxygen atom could improve solubility or hydrogen-bonding capacity relative to hydrophobic substituents like ethyl or methyl .
Physicochemical Properties
- Melting Points : Analogs like 4h (180–182°C) and 4i (162–164°C) demonstrate that electron-withdrawing groups (e.g., chloro) increase melting points compared to alkyl-substituted derivatives . The target compound’s melting point is unreported but expected to align with these trends.
- Spectral Data : IR spectra of analogs show characteristic NH (~3248 cm⁻¹), C=O (~1664 cm⁻¹), and C=N (~1604 cm⁻¹) stretches . The target compound’s NMR would display distinct thiophene (δ 7.0–7.5 ppm) and furan (δ 6.2–6.5 ppm) proton signals .
Computational and Crystallographic Studies
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during thiadiazole formation to avoid side products .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) for acylation steps to enhance reactivity .
- Purification : Employ column chromatography or recrystallization with ethanol/water mixtures to achieve >95% purity .
Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H/13C NMR confirms connectivity of the thiophene-acetyl-piperazine and furan-methyl groups. Key signals include:
- δ 2.8–3.5 ppm (piperazine protons) .
- δ 6.2–7.5 ppm (furan and thiophene aromatic protons) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z calculated for C22H24N6O3S3: 532.08) .
- X-Ray Crystallography : Resolves bond angles and spatial arrangement of the thiadiazole and acetamide groups .
What preliminary assays are recommended to evaluate biological activity?
- Antimicrobial Activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC50) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Modifications :
- Replace the thiophene ring with substituted phenyl groups to alter lipophilicity .
- Vary piperazine substituents (e.g., methyl, fluoro) to enhance receptor binding .
- Methodology :
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) .
- Synthesize analogs and compare IC50 values in dose-response assays .
How should researchers resolve contradictions in reported bioactivity data across studies?
- Data Validation :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT for cytotoxicity) .
- Purity Checks : Confirm compound integrity via HPLC (≥98% purity) before bioactivity tests .
What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Target Identification :
- Surface Plasmon Resonance (SPR) : Screen binding affinity to kinases or GPCRs .
- RNA Sequencing : Identify differentially expressed genes in treated cancer cells .
- Pathway Analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
What strategies mitigate solubility and stability challenges in in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., DMSO:PEG 400, 1:9 v/v) or nanoformulation .
- Stability Testing :
- Monitor degradation in plasma (37°C, 24 hrs) via LC-MS .
- Store lyophilized powder at -20°C under argon to prevent oxidation .
How can synthetic scalability be improved without compromising yield?
- Process Optimization :
- Replace batch reactions with flow chemistry for thiadiazole formation .
- Use catalytic Pd/C for hydrogenation steps to reduce by-products .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) in acylation steps .
What computational tools predict metabolic pathways and toxicity?
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and BBB permeability .
- Toxicity Profiling : Run ProTox-II simulations for hepatotoxicity and mutagenicity risks .
How do structural analogs compare in overcoming drug resistance?
- Resistance Studies :
- Test analogs against multidrug-resistant (MDR) bacterial strains .
- Evaluate P-glycoprotein efflux inhibition in Caco-2 cells .
- Synergy Screening : Combine with cisplatin or doxorubicin in checkerboard assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
